molecular formula C8H9BrO2 B3261369 4-Bromo-2-(1-hydroxyethyl)phenol CAS No. 342880-86-8

4-Bromo-2-(1-hydroxyethyl)phenol

Cat. No. B3261369
CAS RN: 342880-86-8
M. Wt: 217.06 g/mol
InChI Key: GYAGFKJTZFIQOE-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2 . It has an average mass of 217.060 Da and a monoisotopic mass of 215.978592 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(1-hydroxyethyl)phenol consists of a phenol group with a bromine atom and a hydroxyethyl group attached to the benzene ring . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Physical And Chemical Properties Analysis

4-Bromo-2-(1-hydroxyethyl)phenol has an average mass of 217.060 Da and a monoisotopic mass of 215.978592 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

When handling 4-Bromo-2-(1-hydroxyethyl)phenol, it is advised to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place, and containers should be kept tightly closed . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

4-bromo-2-(1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAGFKJTZFIQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(1-hydroxyethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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